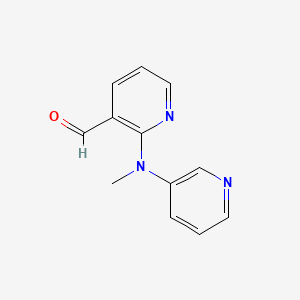
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a pyridine ring substituted with a methyl group and an amino group, which is further connected to a nicotinaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3-aminopyridine with nicotinaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The reaction mixture is heated under reflux for several hours to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product. The choice of solvents, catalysts, and reaction parameters would be tailored to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: 2-[Methyl(pyridin-3-yl)amino]nicotinic acid.
Reduction: 2-[Methyl(pyridin-3-yl)amino]nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions. Its ability to form Schiff bases makes it useful in bioconjugation techniques.
Medicine: Potential applications in drug development, particularly in designing molecules with specific biological activities. Its structural features may contribute to the development of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can form Schiff bases with amino groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making it a valuable tool in studying enzyme mechanisms and protein functions .
相似化合物的比较
Similar Compounds
Pyridine-3-carboxaldehyde: Similar structure but lacks the methyl and amino substitutions.
2-Amino-3-methylpyridine: Contains the amino and methyl groups but lacks the aldehyde moiety.
Nicotinaldehyde: Similar structure but lacks the methyl and amino substitutions.
Uniqueness
2-(Methyl(pyridin-3-yl)amino)nicotinaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the aldehyde and amino groups allows for versatile chemical modifications and interactions with biological molecules, making it a valuable compound in various research fields.
属性
分子式 |
C12H11N3O |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
2-[methyl(pyridin-3-yl)amino]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H11N3O/c1-15(11-5-3-6-13-8-11)12-10(9-16)4-2-7-14-12/h2-9H,1H3 |
InChI 键 |
FVCFLGCWDWDPCW-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CN=CC=C1)C2=C(C=CC=N2)C=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
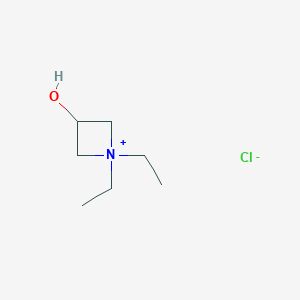
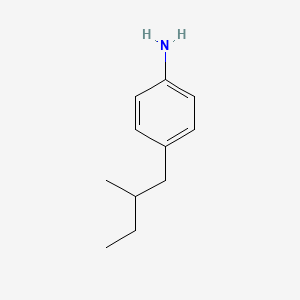
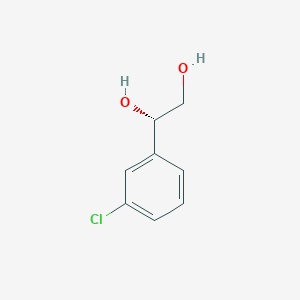
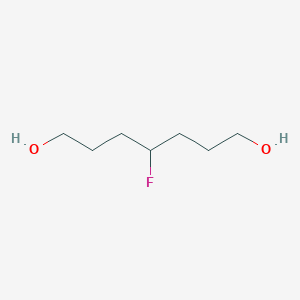
![6-Amino-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B8461440.png)
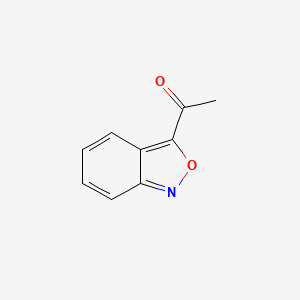
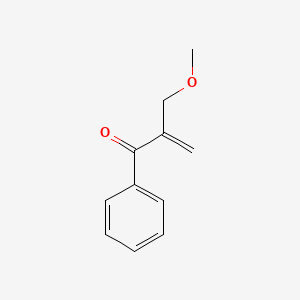
![1-(Azetidin-1-yl)-2-[4-(benzyloxy)-2-chlorophenyl]ethanone](/img/structure/B8461458.png)
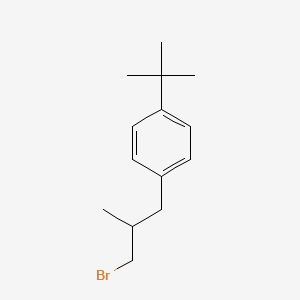
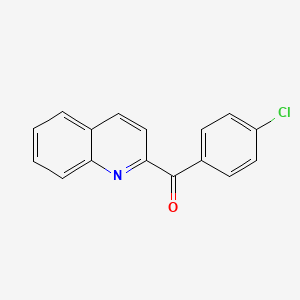
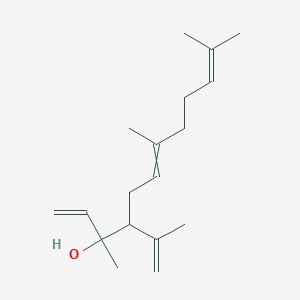
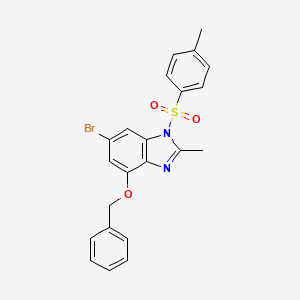
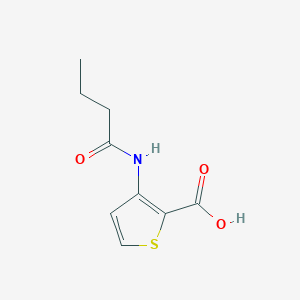
![1h-Indole-2-carboxylic acid,1-[4-[[[4-(trifluoromethoxy)phenyl]sulfonyl]amino]phenyl]-](/img/structure/B8461496.png)
